Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

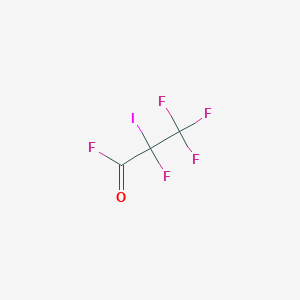

Le fluorure de propanoyle, 2,3,3,3-tétrafluoro-2-iodo-, est un composé organique fluoré de formule moléculaire C3H2F4IO. Ce composé est connu pour ses propriétés chimiques uniques, qui le rendent précieux dans diverses applications scientifiques et industrielles. La présence d'atomes de fluor et d'iode dans sa structure contribue à sa réactivité et à sa polyvalence en synthèse chimique.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le fluorure de propanoyle, 2,3,3,3-tétrafluoro-2-iodo-, peut être synthétisé par plusieurs méthodes. Une approche courante implique la fluoration directe des dérivés du fluorure de propanoyle. Ce processus nécessite généralement l'utilisation d'agents fluorants tels que le fluor élémentaire (F2) ou d'autres composés contenant du fluor dans des conditions contrôlées. La réaction est souvent réalisée à basse température pour prévenir la décomposition et assurer des rendements élevés.

Méthodes de production industrielle

Dans les milieux industriels, la production de fluorure de propanoyle, 2,3,3,3-tétrafluoro-2-iodo-, peut impliquer des processus de fluoration à grande échelle. Ces processus sont conçus pour être efficaces et rentables, utilisant des équipements et des techniques avancés pour manipuler le gaz fluoré hautement réactif en toute sécurité. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés contribue à maintenir une qualité de produit constante et à minimiser le risque de réactions dangereuses.

Analyse Des Réactions Chimiques

Types de réactions

Le fluorure de propanoyle, 2,3,3,3-tétrafluoro-2-iodo-, subit divers types de réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode dans le composé peut être remplacé par d'autres nucléophiles, conduisant à la formation de différents dérivés.

Réactions d'oxydation et de réduction : Le composé peut participer à des réactions redox, où l'état d'oxydation de l'atome d'iode change.

Réactions d'addition : La présence de plusieurs atomes de fluor rend le composé réactif envers les réactions d'addition avec divers réactifs.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du fluorure de propanoyle, 2,3,3,3-tétrafluoro-2-iodo-, comprennent :

Nucléophiles : tels que les amines, les thiols et les alcools pour les réactions de substitution.

Agents oxydants : tels que le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4) pour les réactions d'oxydation.

Agents réducteurs : tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) pour les réactions de réduction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent produire des amides fluorés, tandis que les réactions d'oxydation peuvent produire des acides carboxyliques iodés.

Applications de la recherche scientifique

Le fluorure de propanoyle, 2,3,3,3-tétrafluoro-2-iodo-, a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques fluorées complexes.

Biologie : Utilisé dans le développement de composés bioactifs fluorés avec des applications thérapeutiques potentielles.

Médecine : Étudié pour son utilisation potentielle dans la découverte et le développement de médicaments, en particulier dans la conception de produits pharmaceutiques fluorés.

Industrie : Utilisé dans la production de produits chimiques de spécialité, d'agrochimiques et de matériaux aux propriétés uniques.

Mécanisme d'action

Le mécanisme d'action du fluorure de propanoyle, 2,3,3,3-tétrafluoro-2-iodo-, implique son interaction avec diverses cibles moléculaires et voies. La réactivité du composé est principalement due à la présence d'atomes de fluor hautement électronégatifs et de l'atome d'iode réactif. Ces éléments peuvent former des liaisons fortes avec d'autres atomes, conduisant à la formation de produits stables. Les voies et les cibles spécifiques dépendent du contexte de son utilisation, comme en synthèse chimique ou dans des applications biologiques.

Applications De Recherche Scientifique

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Employed in the development of fluorinated bioactive compounds with potential therapeutic applications.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mécanisme D'action

The mechanism of action of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the highly electronegative fluorine atoms and the reactive iodine atom. These elements can form strong bonds with other atoms, leading to the formation of stable products. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparaison Avec Des Composés Similaires

Le fluorure de propanoyle, 2,3,3,3-tétrafluoro-2-iodo-, peut être comparé à d'autres composés similaires, tels que :

Fluorure de propanoyle, 2,3,3,3-tétrafluoro-2-(trifluorométhyl)- : Ce composé a un groupe trifluorométhyl au lieu d'un atome d'iode, ce qui affecte sa réactivité et ses applications.

Fluorure de propanoyle, 2,3,3,3-tétrafluoro-2-(heptafluoropropoxy)- : Ce composé contient un groupe heptafluoropropoxy, conduisant à des propriétés chimiques et des utilisations différentes.

Le caractère unique du fluorure de propanoyle, 2,3,3,3-tétrafluoro-2-iodo-, réside dans sa combinaison d'atomes de fluor et d'iode, qui confère une réactivité et une polyvalence distinctes dans diverses applications.

Propriétés

Numéro CAS |

83078-26-6 |

|---|---|

Formule moléculaire |

C3F5IO |

Poids moléculaire |

273.93 g/mol |

Nom IUPAC |

2,3,3,3-tetrafluoro-2-iodopropanoyl fluoride |

InChI |

InChI=1S/C3F5IO/c4-1(10)2(5,9)3(6,7)8 |

Clé InChI |

GRSYBPREHDVTOY-UHFFFAOYSA-N |

SMILES canonique |

C(=O)(C(C(F)(F)F)(F)I)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)

![2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)-](/img/structure/B12093182.png)

![8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B12093193.png)